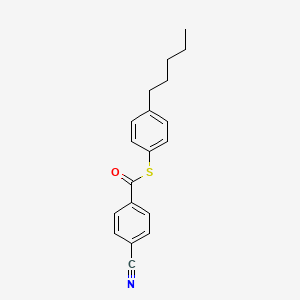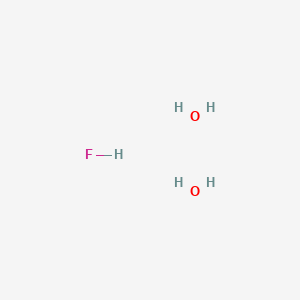
Hydrogen fluoride dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen fluoride dihydrate is a chemical compound consisting of hydrogen fluoride and water in a 1:2 molar ratio. It is a colorless, highly corrosive liquid that is known for its ability to dissolve many materials, including glass. This compound is primarily used in industrial applications and scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydrogen fluoride dihydrate can be synthesized by carefully combining hydrogen fluoride with water. The reaction is highly exothermic and must be conducted under controlled conditions to prevent violent reactions. The general reaction is:
HF+2H2O→HF⋅2H2O
Industrial Production Methods: Industrially, hydrogen fluoride is produced by reacting sulfuric acid with fluorite (calcium fluoride):
CaF2+H2SO4→2HF+CaSO4
The hydrogen fluoride gas produced is then dissolved in water to form this compound .
Análisis De Reacciones Químicas
Types of Reactions: Hydrogen fluoride dihydrate undergoes various chemical reactions, including:
Substitution Reactions: It can react with metals and metal oxides to form metal fluorides.
Hydrolysis: It hydrolyzes to form hydrofluoric acid and water.
Complex Formation: It forms complexes with various metal ions.
Common Reagents and Conditions:
Metals and Metal Oxides: Reacts with metals like aluminum and silicon to form corresponding fluorides.
Water: Hydrolyzes in the presence of water to form hydrofluoric acid.
Major Products Formed:
Metal Fluorides: Such as aluminum fluoride and silicon tetrafluoride.
Hydrofluoric Acid: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
Hydrogen fluoride dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic and inorganic synthesis, particularly in the production of fluorinated compounds.
Biology: Utilized in the study of enzyme mechanisms and protein structures due to its ability to modify biological molecules.
Medicine: Employed in the synthesis of pharmaceuticals, especially those containing fluorine atoms.
Industry: Used in the etching of glass and metals, as well as in the production of high-purity fluorine compounds
Mecanismo De Acción
Hydrogen fluoride dihydrate exerts its effects primarily through the release of fluoride ions. These ions can interact with various molecular targets, including enzymes and proteins, altering their structure and function. The compound’s high reactivity is due to the strong electronegativity of fluorine, which allows it to form strong bonds with other elements .
Comparación Con Compuestos Similares
Hydrogen Chloride (HCl): Similar in being a hydrogen halide but less reactive and less corrosive.
Hydrogen Bromide (HBr): Another hydrogen halide with similar properties but lower reactivity.
Hydrogen Iodide (HI): Less reactive compared to hydrogen fluoride due to the larger atomic size of iodine.
Uniqueness: Hydrogen fluoride dihydrate is unique due to its ability to form strong hydrogen bonds, making it highly reactive and capable of dissolving materials like glass. Its high electronegativity and small molecular size contribute to its distinct chemical behavior .
Propiedades
Número CAS |
64554-67-2 |
|---|---|
Fórmula molecular |
FH5O2 |
Peso molecular |
56.037 g/mol |
Nombre IUPAC |
dihydrate;hydrofluoride |
InChI |
InChI=1S/FH.2H2O/h1H;2*1H2 |
Clave InChI |
VIXCQEYUSKSFNN-UHFFFAOYSA-N |
SMILES canónico |
O.O.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


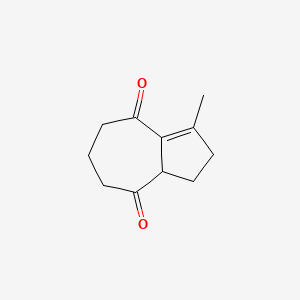
![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
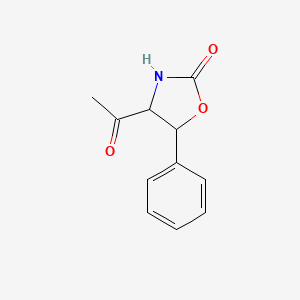
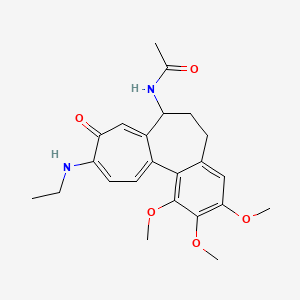
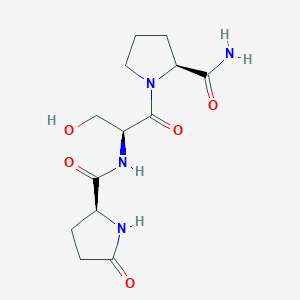
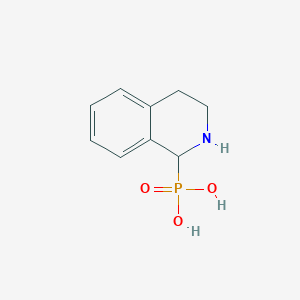
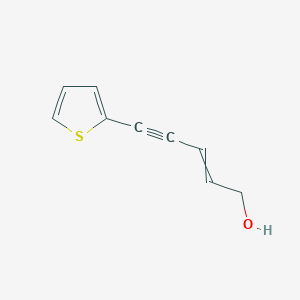
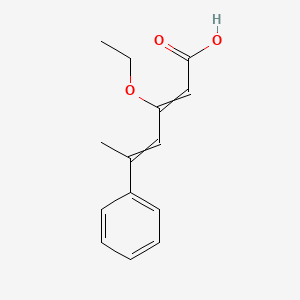
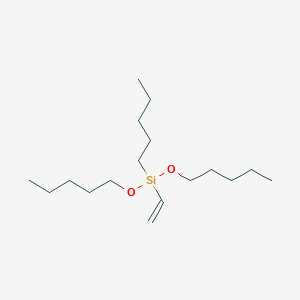
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
